1,3,5-Tris(diphenylamino)benzene

説明

1,3,5-Tris(diphenylamino)benzene is a hole transporting material and an electron-blocking layer. It has high hole mobility, low electron affinity, and high ionic potential . It is used in the field of perovskite solar cells .

Synthesis Analysis

The synthesis of 1,3,5-Tris(diphenylamino)benzene derivatives has been studied as hole transport materials in perovskite solar cells . Other synthesis methods include the nickel-catalysed aromatic amination and Friedel–Crafts polymerization reaction .Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(diphenylamino)benzene has been analyzed using density functional theory (DFT) and TD/DFT procedures at B3LYP/6-311G level .Chemical Reactions Analysis

The chemical reactions of 1,3,5-Tris(diphenylamino)benzene have been studied in the context of perovskite solar cells . The photocyclization reaction of 1,3,5-Tris(diphenylamino)benzene in the absence of oxygen takes place via the electronically excited triplet state of the compound, followed by the formation of the dihydrocarbazole .Physical And Chemical Properties Analysis

1,3,5-Tris(diphenylamino)benzene has high hole mobility, low electron affinity, and high ionic potential . It is a solid at room temperature .科学的研究の応用

Perovskite Solar Cells

1,3,5-Tris(diphenylamino)benzene: derivatives are extensively studied as hole transport materials (HTMs) for perovskite solar cells. These compounds facilitate hole extraction and prevent charge recombination at the interface between the HTM and the perovskite layer . The derivatives’ high hole transport capacity, conductivity, and mobility make them suitable for this application. Additionally, the alignment of their HOMO orbital energy levels with the valence band of the perovskite material is crucial for the efficiency of solar devices .

Electroluminescent Devices

This compound is employed as a hole transport material in electroluminescent devices. Its ability to transport holes effectively makes it a key component in the construction of organic light-emitting diodes (OLEDs) and other electroluminescent structures .

Molecular Magnetics

The radical cation form of 1,3,5-Tris(diphenylamino)benzene is utilized in molecular magnetics. This application explores the magnetic properties of organic compounds and their potential use in data storage and spintronic devices .

Amorphous Molecular Materials

Derivatives of 1,3,5-Tris(diphenylamino)benzene have been synthesized to create a new family of amorphous molecular materials. These materials exhibit high glass-transition temperatures above 100°C, making them suitable for applications requiring thermal stability .

Chemo-sensors

The compound’s structure allows for the development of highly selective and sensitive chemo-sensors. Tris-salicylaldimine Schiff bases of 1,3,5-Tris(diphenylamino)benzene have been synthesized for the selective sensing of fluoride ions through a fluorescence turn-on mechanism .

作用機序

将来の方向性

特性

IUPAC Name |

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFGGYIWNDCEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566826 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(diphenylamino)benzene | |

CAS RN |

126717-23-5 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 1,3,5-Tris(diphenylamino)benzene has a molecular formula of C42H33N3 and a molecular weight of 579.72 g/mol.

A: Methyl-substituted derivatives of TDAB readily form stable amorphous glasses, a characteristic crucial for various applications. [, ] These glasses exhibit glass-transition temperatures around 50 °C. []

A: Research indicates a significant influence of the methyl substituent on the formation and properties of the glassy state in TDAB derivatives. []

A: Studies on compounds like 5, 5″‐Bis{4‐[bis(4‐methylphenyl)amino]phenyl}2, 2′:5′, 2″‐terthiophene, which incorporate oligothiophene units into a TDAB-like structure, explore their potential as amorphous molecular materials for applications such as organic electroluminescent devices. []

A: Yes, molecular orbital studies have explored the electronic structure of TDAB, particularly its cationic triradical state. [] Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to investigate the potential of TDAB derivatives as hole transport materials in perovskite solar cells. []

A: TDAB undergoes photocyclization reactions, both in the presence and absence of oxygen. [, ] This process leads to the formation of N-phenyl-2,4-bis(diphenylamino)carbazole. The reaction mechanism differs depending on the presence or absence of oxygen, involving the excited triplet state of TDAB and potentially a dihydrocarbazole radical cation intermediate. []

A: The electrochemical oxidation of TDAB has been explored for its potential in generating polyradical materials. [] This area holds interest due to the unique electronic and magnetic properties of polyradicals.

A: Yes, methyl-substituted derivatives of TDAB, specifically 1,3,5-tris(2-methylphenylphenylamino)benzene and 1,3,5-tris(4-methylphenylphenylamino)benzene, exhibit polymorphism. [] This means they can exist in different crystal structures, impacting their physical properties and potential applications.

A: Common analytical techniques used to characterize TDAB include differential scanning calorimetry (DSC) to study its thermal transitions, X-ray diffraction (XRD) to determine its crystal structure, and various spectroscopic methods such as electron spin resonance (ESR) to investigate its electronic structure. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

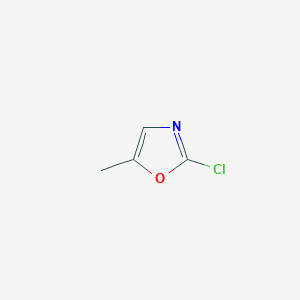

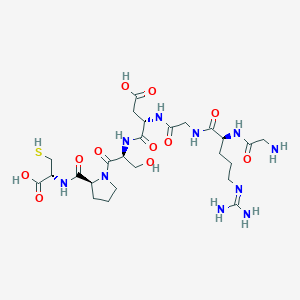

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)